molecular formula C33H61N5O9 B1679555 Pepsinostreptin CAS No. 51724-57-3

Pepsinostreptin

Cat. No. B1679555
CAS RN: 51724-57-3
M. Wt: 686.9 g/mol
InChI Key: HTZRJJHMTOJICL-NTWVHESDSA-N
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Description

Pepsinostreptin is a pepsin inhibitor that forms a 1:1 complex with pepsin and suppresses its activity . It is also known as N-Isobutyrylpepstatin .


Molecular Structure Analysis

Pepsinostreptin has a molecular formula of C33H61N5O9 . It contains a total of 107 bonds, including 46 non-H bonds, 6 multiple bonds, 21 rotatable bonds, 6 double bonds, 1 carboxylic acid, 5 secondary amides, 3 hydroxyl groups, and 2 secondary alcohols .

Scientific Research Applications

Pepsin Inhibition and Protease Studies

Pepsinostreptin, along with other substances like ahpatinin, has been studied for its inhibitory effects on pepsin, an important digestive protease. Research has shown that compounds like ahpatinin Ac and ahpatinin Pr, isolated from a marine Streptomyces sp., exhibit potent inhibition of pepsin and moderate inhibition of cathepsin B, highlighting the potential of these substances in protease studies and therapeutic applications (Sun et al., 2014).

Bioactive Peptide Production

The role of pepsinostreptin in the generation of bioactive peptides has been investigated, particularly in the context of enzymatic hydrolysis of proteins. For example, egg white hydrolysate prepared by thermolysin and pepsin has shown significant blood pressure reduction in spontaneously hypertensive rats, suggesting the potential for developing antihypertensive agents (Jahandideh et al., 2016).

Gastric Secretion Studies

Pepsinostreptin has been used in studies investigating the regulation of gastric secretion. Research exploring the role of serotonin in pepsin secretion found that certain treatments could augment pepsin inhibition induced by intraduodenal infusion of fat (Stein & Wise, 1977).

Hypertension and Cardiovascular Health

Studies on enzymatic protein hydrolysates have shown that hydrolysates like those from bovine casein, processed with pepsin, have ACE-inhibitory and antihypertensive properties. This highlights the potential of such hydrolysates, possibly including those derived with pepsinostreptin, in treating hypertension and improving cardiovascular health (Miguel et al., 2009).

Safety And Hazards

Pepsinostreptin should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(2-methylpropanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H61N5O9/c1-16(2)12-22(36-32(46)28(18(5)6)38-33(47)29(19(7)8)37-30(44)20(9)10)24(39)14-26(41)34-21(11)31(45)35-23(13-17(3)4)25(40)15-27(42)43/h16-25,28-29,39-40H,12-15H2,1-11H3,(H,34,41)(H,35,45)(H,36,46)(H,37,44)(H,38,47)(H,42,43)/t21-,22-,23-,24-,25-,28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPQJKICJQEMBY-DAOOESDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H61N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966015
Record name 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

671.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pepsinostreptin

CAS RN

51724-57-3
Record name 3,6,9,12,14,17,20-Heptahydroxy-2,16-dimethyl-11,19-bis(2-methylpropyl)-5,8-di(propan-2-yl)-4,7,10,15,18-pentaazadocosa-3,6,9,14,17-pentaen-22-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
T Kanamaru - 武田研究所報, 1976 - cir.nii.ac.jp
Studies on Pepsin Inhibitors Produced by Actinomycetes-3-Pepsin Inhibition and Prevention of Ulceration in Shay′s Rats by Pepsinostreptin,a Novel Pepsin Inhibitor | CiNii …
Number of citations: 4 cir.nii.ac.jp
Y Sun, K Takada, Y Nogi, S Okada… - Journal of Natural …, 2014 - ACS Publications
Two linear peptides, ahpatinin Ac (1) and ahpatinin Pr (2), were isolated together with the known ahpatinin i Bu, pepstatin Ac, pepstatin Pr, and pepsinostreptin from a Streptomyces sp. …
Number of citations: 25 pubs.acs.org
H Kobayashi, I Kusakabe, K Murakami - Analytical Biochemistry, 1982 - Elsevier
Two affinity columns including N-acetylpepstatin (Streptomyces pepsin inhibitor) or N-isobutyrylpepstatin (pepsinostreptin) were prepared and found to be effective for the rapid …
Number of citations: 25 www.sciencedirect.com
FJ SHAROM, P LU, R LIU, X YU - Biochemical Journal, 1998 - portlandpress.com
One cause of multidrug resistance (MDR) in human cancers is the overexpression of the P-glycoprotein multidrug transporter, a member of the ABC superfamily of membrane proteins. …
Number of citations: 109 portlandpress.com
MT Cancilla, MD Leavell, J Chow… - Proceedings of the …, 2000 - National Acad Sciences
… Although protonated splenopentin and sodiated pepsinostreptin differ by only 0.05 Da, the inhibitor was successfully isolated, demonstrating that chromatography is not necessary for …
Number of citations: 73 www.pnas.org
MH Chen, SS Chang, B Dong, LY Yu, YX Wu… - RSC …, 2018 - pubs.rsc.org
… (6), 18 pepstatin Ac methyl ester (7), pepstatin Pr methyl ester (8), and pepsinostreptin methyl ester (9) were also isolated and identified from the strain Streptomyces sp. CPCC 202950. …
Number of citations: 15 pubs.rsc.org
OE Sørensen, L Gram, AH Johnsen… - Journal of Biological …, 2003 - ASBMB
… ), and the addition of the specific pepsin inhibitor, pepsinostreptin, totally abolished the cleavage of … The addition of pepstatin A (lane g) or pepsinostreptin (lane h) totally abolished the …
Number of citations: 204 www.jbc.org
K Murakami, S Hirose… - … Engineering: Volume 6, 2013 - books.google.com
… To conquer this difficulty two affinity columns, including N-acetylpepstatin (streptomyces pepsin inhibitor, SPI) or Nisobutyrylpepstatin (pepsinostreptin), were prepared and found to be …
Number of citations: 0 books.google.com
KP Imaduwage, J Lakbub, EP Go, H Desaire - Scientific Reports, 2017 - nature.com
… The extracted ion chromatograms were generated for the monoisotopic peaks of protonated or/and sodiated adducts for every reporter molecule as follows: pepsinostreptin (m/z …
Number of citations: 13 www.nature.com
K Kato, K Kawahara, T Takahashi… - Agricultural and …, 1980 - academic.oup.com
… Of the compounds investigated, monoiodoacetamide showed a slight inhibition, but EDTA, DFP, NEM, pCMB and some protease inhibitors such as pepsinostreptin, plasminostreptin …
Number of citations: 46 academic.oup.com

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